molecular formula C11H16ClNO B3082871 1-((m-Tolyloxy)methyl)cyclopropanamine hydrochloride CAS No. 1134708-55-6

1-((m-Tolyloxy)methyl)cyclopropanamine hydrochloride

Cat. No. B3082871
CAS RN: 1134708-55-6
M. Wt: 213.7 g/mol
InChI Key: NDSDWGGBOKSPKA-UHFFFAOYSA-N
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Description

The compound “1-m-Tolyl-cyclopropanamine hydrochloride” has a CAS Number of 1134683-51-4 and a molecular weight of 183.68 .


Molecular Structure Analysis

The InChI code for “1-m-Tolyl-cyclopropanamine hydrochloride” is 1S/C10H13N.ClH/c1-8-3-2-4-9(7-8)10(11)5-6-10;/h2-4,7H,5-6,11H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of “1-m-Tolyl-cyclopropylamine hydrochloride” is an off-white solid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

1. LSD1 Inhibition and Potential Therapeutic Applications

1-((m-Tolyloxy)methyl)cyclopropanamine hydrochloride is part of a series of functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in the methylation and demethylation processes of histones, which are key to DNA packaging in eukaryotic cells. By inhibiting LSD1, these compounds can impact gene expression. There is ongoing research into their potential as therapeutic agents for conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).

2. Use in Capillary Electrophoresis

In a study focusing on capillary electrophoresis, hydroxypropyl-β-cyclodextrin and an ionic liquid were used as additives for the enantioseparation of various drugs, including this compound. The research demonstrated the effectiveness of this method in separating enantiomers, highlighting its potential application in analytical chemistry (Yan Cui et al., 2013).

3. Application in Polymerization Processes

The compound's utility extends to polymerization processes. For instance, a study demonstrated the radical homopolymerization of a related compound, leading to a polymer with specific properties. This research indicates the potential of this compound in polymer chemistry (N. Moszner et al., 2003).

4. Role in Cyclopropanation Reactions

The compound is relevant in cyclopropanation reactions, a critical aspect of organic synthesis. Studies have investigated various cyclopropanation methodologies that could potentially involve compounds like this compound (Masaharu Nakamura et al., 2003).

5. Catalytic Applications

In another application, the compound could potentially be involved in catalytic reactions. For example, research on catalytic reductive vinylidene transfer reactions using methylenecyclopropanes could be applicable to this compound, given its structural similarity (S. Pal et al., 2017).

properties

IUPAC Name

1-[(3-methylphenoxy)methyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)13-8-11(12)5-6-11;/h2-4,7H,5-6,8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSDWGGBOKSPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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